

A Comprehensive Technical Guide to the Physicochemical Properties of Orphenadrine Citrate Powder

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Compound of Interest

Compound Name: Orphenadrine Citrate

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core physicochemical properties of **orphenadrine citrate** powder. The information presented is intended to support research, development, and quality control activities involving this active pharmaceutical ingredient (API). All quantitative data has been summarized in structured tables for ease of reference and comparison. Detailed experimental protocols for key characterization techniques are also provided, alongside visualizations of logical relationships and experimental workflows.

General Information and Chemical Properties

Orphenadrine citrate is the citrate salt of orphenadrine, a tertiary amine that is a phenyl-o-tolylmethyl ether of 2-(dimethylamino)ethanol.[1] It is a white or almost white, practically odorless, crystalline powder with a bitter taste.[2][3] This centrally acting skeletal muscle relaxant functions as a muscarinic antagonist.[4][5]

Table 1: Chemical and Molecular Data for **Orphenadrine Citrate**

Property	Value	References
Chemical Name	N,N-dimethyl-2-[(2-methylphenyl)-phenylmethoxy]ethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid	
Molecular Formula	C ₂₄ H ₃₁ NO ₈ (C ₁₈ H ₂₃ NO·C ₆ H ₈ O ₇)	
Molecular Weight	461.5 g/mol	
CAS Number	4682-36-4	
Chiral Centers	1	

Physicochemical and Thermal Properties

The physicochemical properties of **orphenadrine citrate** are critical to its formulation, stability, and bioavailability.

Table 2: Physicochemical and Thermal Data for **Orphenadrine Citrate** Powder

Property	Value	References
Physical State	White to off-white, crystalline solid powder	
Melting Point	132-138 °C	
Boiling Point	363 °C	
pH (1% soln/water)	5.0 - 6.0	
Log P (Orphenadrine base)	3.77	
Polymorphism	Studies indicate an absence of polymorphism.	

Solubility Profile

Orphenadrine citrate exhibits varied solubility depending on the solvent system.

Table 3: Solubility of **Orphenadrine Citrate**

Solvent	Solubility Description	Quantitative Value	References
Water	Sparingly soluble	~1 in 70 parts; >69.2 µg/mL at pH 7.4	
Ethanol (96%)	Slightly soluble	-	
Methanol	Partially soluble	-	
n-Octanol	Partially soluble	-	
Propylene Glycol	Soluble	-	
Chloroform	Soluble (hydrochloride salt)	-	
Diethyl Ether	Insoluble	-	
Dimethyl Sulfoxide (DMSO)	Soluble	92 mg/mL at 25°C	
Acetonitrile	Slightly soluble (with heating)	-	

Experimental Protocols

Detailed methodologies for determining key physicochemical parameters are outlined below. These protocols are based on standard pharmacopeial and analytical chemistry practices.

Melting Point Determination (Capillary Method)

This method is used to determine the temperature range over which the crystalline powder transitions to a liquid state.

Apparatus:

- Melting point apparatus with a heating block and temperature control
- Glass capillary tubes (sealed at one end)
- Mortar and pestle
- Spatula

Procedure:

- **Sample Preparation:** A small amount of the **orphenadrine citrate** powder is placed in a mortar and finely ground to ensure homogeneity.
- **Capillary Loading:** The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the powder into the sealed end to a height of 2-4 mm.
- **Measurement:**
 - The packed capillary tube is placed into the heating block of the melting point apparatus.
 - For an unknown sample, a rapid heating rate (10-20 °C/minute) can be used to determine an approximate melting range.
 - The apparatus is then allowed to cool. A fresh sample is prepared and heated rapidly to about 10-15 °C below the approximate melting point.
 - The heating rate is then reduced to 1-2 °C/minute to allow for accurate determination.
- **Data Recording:** The temperature at which the first droplet of liquid is observed is recorded as the start of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.

Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of **orphenadrine citrate** in a specific solvent.

Apparatus:

- Analytical balance
- Vials with screw caps
- Constant temperature shaker bath
- Centrifuge
- Volumetric flasks and pipettes
- HPLC or UV-Vis spectrophotometer

Procedure:

- **Sample Preparation:** An excess amount of **orphenadrine citrate** powder is added to a vial containing a known volume of the desired solvent (e.g., water, ethanol).
- **Equilibration:** The vials are sealed and placed in a constant temperature shaker bath (e.g., 25 °C) and agitated until equilibrium is reached (typically 24-48 hours).
- **Phase Separation:** The suspension is removed from the shaker bath and allowed to stand to allow the undissolved solid to settle. An aliquot of the supernatant is then centrifuged to remove any remaining suspended particles.
- **Quantification:** A known volume of the clear supernatant is carefully removed, diluted with a suitable solvent, and the concentration of **orphenadrine citrate** is determined using a validated analytical method such as HPLC or UV-Vis spectrophotometry.
- **Calculation:** The solubility is expressed in terms of mass per unit volume (e.g., mg/mL).

pKa Determination (Potentiometric Titration)

This method is used to determine the acid dissociation constant (pKa) of the ionizable groups in **orphenadrine citrate**.

Apparatus:

- Calibrated pH meter with an electrode

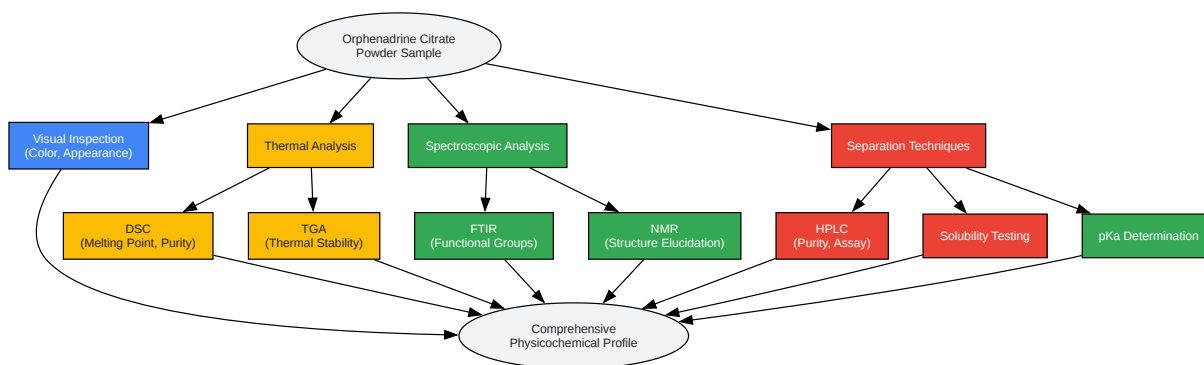
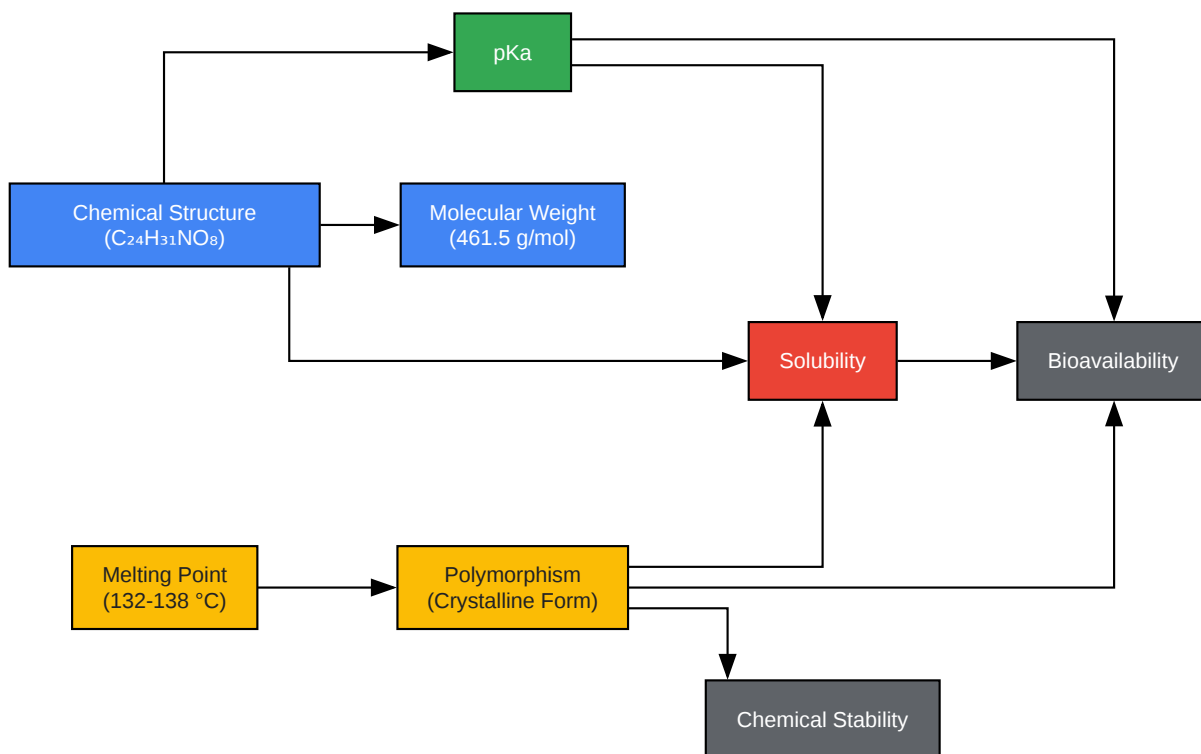
- Magnetic stirrer and stir bar
- Burette
- Beaker or reaction vessel

Procedure:

- **Instrument Calibration:** The pH meter is calibrated using standard buffers of known pH (e.g., pH 4, 7, and 10).
- **Sample Preparation:** A known quantity of **orphenadrine citrate** is dissolved in a suitable solvent (e.g., water or a co-solvent system for poorly soluble compounds) to a known concentration (e.g., 1 mM). The solution is made acidic (e.g., to pH 1.8-2.0) with a standard acid solution (e.g., 0.1 M HCl).
- **Titration:** The solution is placed in the reaction vessel with the pH electrode and a magnetic stir bar. The solution is titrated with a standardized basic solution (e.g., 0.1 M NaOH), added in small, precise increments.
- **Data Collection:** The pH of the solution is recorded after each addition of the titrant, allowing the reading to stabilize.
- **Data Analysis:** A titration curve is generated by plotting the pH versus the volume of titrant added. The inflection point(s) of the curve correspond to the pKa value(s) of the compound. The procedure should be repeated at least three times to ensure reproducibility.

Visualizations

The following diagrams, generated using the DOT language, illustrate key relationships and workflows relevant to the physicochemical characterization of **orphenadrine citrate** powder.



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